(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one
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Overview
Description
rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Mitsunobu reaction followed by sequential cyclization . This method is efficient and allows for the preparation of the compound in good yields with high stereoselectivity.
Industrial Production Methods
Industrial production of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler heterocyclic compound with similar structural features.
Benzoxazine: Contains a fused benzene ring and exhibits different chemical properties.
Oxazolidinone: Known for its antibacterial activity and used in pharmaceuticals.
Uniqueness
rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-6-one |
InChI |
InChI=1S/C7H11NO2/c9-5-3-6-7(4-5)10-2-1-8-6/h6-8H,1-4H2/t6-,7+/m0/s1 |
InChI Key |
USQLBIMOOLRULX-NKWVEPMBSA-N |
Isomeric SMILES |
C1CO[C@@H]2CC(=O)C[C@@H]2N1 |
Canonical SMILES |
C1COC2CC(=O)CC2N1 |
Origin of Product |
United States |
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